2-(1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
CAS No.: 612046-31-8
Cat. No.: VC6827945
Molecular Formula: C22H27N3O2
Molecular Weight: 365.477
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612046-31-8 |
|---|---|
| Molecular Formula | C22H27N3O2 |
| Molecular Weight | 365.477 |
| IUPAC Name | 2-(benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
| Standard InChI | InChI=1S/C22H27N3O2/c1-5-18-10-8-9-16(2)22(18)25(17(3)14-27-4)21(26)13-24-15-23-19-11-6-7-12-20(19)24/h6-12,15,17H,5,13-14H2,1-4H3 |
| Standard InChI Key | BYEDTISUAXWONZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C=NC3=CC=CC=C32)C |
Introduction
The compound 2-(1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a complex organic molecule that incorporates several functional groups, including benzimidazole, acetamide, and methoxypropan-2-yl. This compound is closely related to N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide, which has been documented in PubChem with a similar structure but includes a hydroxymethyl group on the benzimidazole ring .
Synonyms and Identifiers
The related compound has several identifiers and synonyms:
-
PubChem CID: 2919679
-
Synonyms: Include 433329-07-8 and N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide .
Research Findings
While specific research findings for 2-(1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide are not readily available, compounds with similar structures, such as benzimidazoles, are often studied for their biological activities, including antimicrobial and anticancer properties. The presence of the benzimidazole ring is significant, as it is a common motif in pharmaceuticals due to its ability to interact with biological targets.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-(2-ethyl-6-methylphenyl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]-N-(1-methoxypropan-2-yl)acetamide | C23H29N3O3 | 395.5 | Hydroxymethyl group on benzimidazole |
| 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide | C17H17N3O2S | 327.4 | Methoxy group on benzimidazole, sulfanyl linkage |
| N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-methyl-1H-benzimidazol-1-yl)acetamide | C22H27N3O2 | 365.5 | Ethoxymethyl group, methyl on benzimidazole |
Potential Applications
Compounds with benzimidazole rings are often explored for their potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. The specific applications of 2-(1H-benzimidazol-1-yl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide would depend on its biological activity, which could include antimicrobial, anticancer, or other therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume